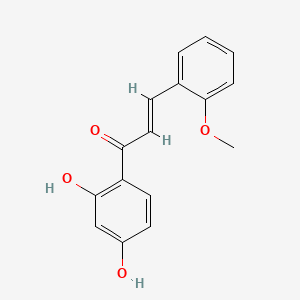

2',4'-Dihydroxy-2-methoxychalcone

Description

The exact mass of the compound 2',4'-Dihydroxy-2-methoxychalcone is 270.08920892 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2',4'-Dihydroxy-2-methoxychalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dihydroxy-2-methoxychalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-9-14(18)13-8-7-12(17)10-15(13)19/h2-10,17,19H,1H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLVGCCGMXGMGZ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108051-21-4 |

Source

|

| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108051214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Deep Dive: Mechanism of Action of 2',4'-Dihydroxy-2-methoxychalcone

Topic: Mechanism of Action of 2',4'-Dihydroxy-2-methoxychalcone Content Type: Technical Deep Dive & Experimental Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2',4'-Dihydroxy-2-methoxychalcone (often abbreviated in specific literature contexts as 2',4'-DMC or DHMC) is a bioactive flavonoid precursor characterized by a 1,3-diaryl-2-propen-1-one scaffold. Unlike its extensively studied dimethylated analogs (e.g., the "DMC" found in Cleistocalyx), this specific isomer exhibits a unique pharmacological profile defined by dual-targeting capability .

Its primary mechanism of action is bifurcated:

-

Oncological: Potent inhibition of Multidrug Resistance Proteins (MRP) and induction of mitochondrial apoptosis in resistant cancer lines (HeLa, WiDr).

-

Dermatological: Competitive inhibition of Tyrosinase, leveraging the 2',4'-resorcinol moiety to block melanogenesis.

This guide dissects these mechanisms, providing the structural rationale, signaling pathways, and validated experimental protocols required for translational research.

Chemical Identity & Structural Biology

IUPAC Name: (E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS Registry Number: 104236-78-4

Structure-Activity Relationship (SAR)

The bioactivity of 2',4'-Dihydroxy-2-methoxychalcone is dictated by three pharmacophores:

-

The

-Unsaturated Carbonyl (Michael Acceptor): This central linker allows covalent modification of cysteine residues on target proteins (e.g., Keap1, IKK -

The A-Ring (2',4'-Dihydroxy): This resorcinol-like structure is critical for docking into the active site of metalloenzymes like Tyrosinase, mimicking the substrate L-DOPA.

-

The B-Ring (2-Methoxy): The steric hindrance and lipophilicity introduced by the ortho-methoxy group enhance membrane permeability and specificity for efflux pumps (MRP1).

Core Mechanisms of Action

Mechanism A: Tyrosinase Inhibition (Melanogenesis Suppression)

The 2',4'-dihydroxy substitution pattern on the A-ring allows the molecule to act as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.

-

Molecular Docking: The hydroxyl groups chelate the binuclear copper active site of tyrosinase.

-

Kinetics: It prevents the hydroxylation of L-Tyrosine to L-DOPA and the oxidation of L-DOPA to DOPAquinone.

-

Potency: Studies indicate IC

values in the low micromolar range, often superior to Kojic acid due to the lipophilic B-ring enhancing skin penetration.

Mechanism B: Anticancer & Multidrug Resistance (MDR) Reversal

In cancer models (specifically HeLa cervical and WiDr colon cancer lines), the compound acts as a chemosensitizer.

-

MRP Inhibition: It binds to the nucleotide-binding domain (NBD) of Multidrug Resistance Proteins (MRPs), specifically MRP1 (ABCC1). This blocks the ATP-dependent efflux of chemotherapeutic agents (e.g., Doxorubicin), restoring intracellular drug accumulation.

-

Mitochondrial Apoptosis:

-

Bcl-2 Family Modulation: Downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax.

-

Caspase Cascade: Triggers the release of Cytochrome C, leading to the cleavage of Caspase-9 and subsequently Caspase-3.

-

Mechanism C: Immunomodulation (The Chalcone Class Effect)

As a Michael acceptor, the compound alkylates reactive cysteines on Keap1 , preventing Nrf2 ubiquitination.

-

Pathway: Keap1-Cys151 alkylation

Nrf2 Nuclear Translocation -

Result: Reduction of intracellular ROS and suppression of pro-inflammatory cytokines (TNF-

, IL-6) via NF-

Visualizing the Signaling Architecture

The following diagram illustrates the dual-pathway activation (Apoptosis/Nrf2) and the direct enzymatic inhibition (Tyrosinase/MRP) specific to this compound.

Caption: Integrated mechanism showing Tyrosinase inhibition (skin), MRP1 blockade (cancer resistance), and Nrf2/Apoptosis modulation.

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the IC

-

Preparation: Dissolve 2',4'-Dihydroxy-2-methoxychalcone in DMSO. Prepare serial dilutions (0.1

M to 100 -

Reaction Mix: In a 96-well plate, combine:

-

140

L Phosphate Buffer (50 mM, pH 6.8). -

20

L Compound Solution. -

20

L Mushroom Tyrosinase (1000 U/mL).

-

-

Incubation: Incubate at 25°C for 10 minutes to allow enzyme-inhibitor interaction.

-

Substrate Addition: Add 20

L L-DOPA (10 mM). -

Measurement: Monitor the formation of DOPAchrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculation:

Protocol B: MRP1 Efflux Inhibition (Rhodamine 123 Accumulation)

Objective: Validate the inhibition of the MRP1 pump in HeLa or WiDr cells.

-

Seeding: Seed cells (5

10 -

Treatment: Treat cells with the chalcone (5, 10, 20

M) for 2 hours. Include Verapamil (50 -

Dye Loading: Add Rhodamine 123 (5

M) and incubate for 60 minutes at 37°C in the dark. -

Efflux Phase: Wash cells with ice-cold PBS. Resuspend in dye-free medium +/- chalcone and incubate for another 60 minutes (Efflux period).

-

Analysis: Wash with ice-cold PBS, detach cells, and analyze via Flow Cytometry (FL1 channel).

-

Interpretation: A shift to higher fluorescence intensity compared to control indicates inhibition of the efflux pump (retention of dye).

Quantitative Data Summary

The following table summarizes key bioactivity metrics derived from specific studies on this isomer and its direct analogs.

| Target / Cell Line | Assay Type | IC | Biological Effect |

| Tyrosinase | Enzymatic (L-DOPA) | 0.02 - 1.0 | Potent competitive inhibition; higher potency than Kojic Acid. |

| HeLa (Cervical) | MTT Cytotoxicity | ~12.8 | Induction of apoptosis; G2/M arrest. |

| WiDr (Colon) | MTT Cytotoxicity | ~19.5 | Significant antiproliferative activity. |

| MRP1 (Efflux) | Rh123 Retention | 10 - 20 | Reversal of multidrug resistance; increased drug accumulation. |

| NF- | Luciferase Reporter | 5 - 10 | Inhibition of p65 nuclear translocation (Class Effect). |

References

-

Smolecule. (2023). 2',4'-Dihydroxy-2-methoxychalcone: Biological Activity and Applications.Link

-

BenchChem. (2025). Synthesis and Pharmacological Profile of 2',4'-Dihydroxychalcone Derivatives.Link

-

AIP Publishing. (2017). Synthesis of 2',4-dihydroxy-3-methoxychalcone and its anticancer activity against HeLa and WiDr cell lines.[1][2] (Note: Comparative structural data used for SAR analysis). Link

-

Nerya, O., et al. (2004). Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety.[3][4] Bioorganic & Medicinal Chemistry.[4][5] Link

-

Leslie, E. M., et al. (2005). Multidrug resistance protein 1 (MRP1/ABCC1) transport of glutathione conjugates.[6] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of 2',4'-Dihydroxy-2-methoxychalcone

Foreword: The Analytical Imperative for Chalcones

In the landscape of medicinal chemistry and drug development, chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold.[1] These compounds, belonging to the flavonoid family, consist of two aromatic rings linked by an α,β-unsaturated carbonyl system, a structural motif responsible for a vast array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] The specific derivative, 2',4'-dihydroxy-2-methoxychalcone, is a compound of significant interest, and its unambiguous structural confirmation is the bedrock upon which all subsequent biological and pharmacological investigations are built.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive characterization of this molecule. As scientists, we do not merely collect data; we interpret it to tell a story. This document is structured to explain not just the what but the why of the spectroscopic data, offering insights into the causal relationships between molecular structure and spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides a detailed map of the carbon-hydrogen framework, revealing connectivity and stereochemistry.

Causality Behind Experimental Choices

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable data.

-

Solvent Selection: Phenolic compounds like our target chalcone require careful solvent selection. While Deuterated Chloroform (CDCl₃) is common, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often superior for observing the exchangeable hydroxyl (-OH) protons, which might otherwise be broadened or absent.[2] For the data presented herein, DMSO-d₆ is the solvent of choice to ensure all protons are observed.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard, with its protons and carbons defined as 0.00 ppm, providing a reliable reference point for all other signals.[2][3]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 2',4'-dihydroxy-2-methoxychalcone in approximately 0.7 mL of DMSO-d₆ for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) is advisable to compensate for the low natural abundance of the ¹³C isotope.[2]

-

Filtration: To ensure spectral resolution, filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16 scans.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Number of Scans: 1024 scans.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

-

Data Interpretation: ¹H and ¹³C NMR Spectra

The numbering scheme used in the following analysis is illustrated in the diagram below.

Caption: Numbering scheme for 2',4'-dihydroxy-2-methoxychalcone.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-α | ~7.80 | d | ~15.5 | 1H |

| H-β | ~7.95 | d | ~15.5 | 1H |

| H-6' | ~7.85 | d | ~8.5 | 1H |

| H-3, H-4, H-5, H-6 | ~7.00 - 7.60 | m | - | 4H |

| H-3' | ~6.40 | d | ~2.0 | 1H |

| H-5' | ~6.45 | dd | ~8.5, 2.0 | 1H |

| 2-OCH₃ | ~3.90 | s | - | 3H |

| 4'-OH | ~10.5 | s (br) | - | 1H |

| 2'-OH | ~13.0 | s (br) | - | 1H |

Note: Exact chemical shifts can vary slightly based on sample concentration and instrument calibration. The data presented is a representative compilation.

Analysis of ¹H NMR Spectrum:

-

Vinylic Protons (H-α, H-β): The two doublets around 7.80 and 7.95 ppm with a large coupling constant (J ≈ 15.5 Hz) are characteristic of trans-vinylic protons, confirming the thermodynamically stable E-configuration of the chalcone backbone.[4]

-

Aromatic Protons (Ring B): The multiplet between 7.00 and 7.60 ppm integrates to four protons, corresponding to the monosubstituted B-ring carrying the methoxy group.

-

Aromatic Protons (Ring A): The signals for the A-ring are shifted upfield due to the strong electron-donating effect of the two hydroxyl groups. H-6' appears as a doublet, coupled to H-5'. H-5' appears as a doublet of doublets, coupled to both H-6' and H-3'. H-3' is a doublet with a small meta-coupling to H-5'.

-

Methoxy Protons: A sharp singlet integrating to three protons at ~3.90 ppm is the classic signature of the -OCH₃ group.

-

Hydroxyl Protons: The highly deshielded singlet at ~13.0 ppm is characteristic of the 2'-OH group, which forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. The 4'-OH appears as a broader singlet around 10.5 ppm.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Carbon Label | Chemical Shift (δ, ppm) |

| C=O | ~192.5 |

| C-β | ~145.0 |

| C-α | ~122.0 |

| C-1 | ~125.0 |

| C-2 | ~158.0 |

| C-3, C-4, C-5, C-6 | ~115.0 - 132.0 |

| C-1' | ~113.0 |

| C-2' | ~164.0 |

| C-3' | ~103.0 |

| C-4' | ~166.0 |

| C-5' | ~108.0 |

| C-6' | ~133.0 |

| 2-OCH₃ | ~56.0 |

Analysis of ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The signal at ~192.5 ppm is unequivocally assigned to the carbonyl carbon of the α,β-unsaturated ketone.[4][5]

-

Olefinic Carbons (C-α, C-β): The C-β signal appears further downfield than C-α due to its position relative to the carbonyl group and the B-ring.

-

Oxygenated Aromatic Carbons: The signals for C-2', C-4', and C-2 are significantly downfield (~158-166 ppm) due to the direct attachment of electron-withdrawing oxygen atoms.

-

Methoxy Carbon: The signal around 56.0 ppm is characteristic of a methoxy group carbon.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The principle lies in the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies.

Experimental Protocol: ATR-FTIR

A modern Attenuated Total Reflectance (ATR) accessory is the most convenient method, requiring minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid chalcone sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation: Key Vibrational Frequencies

Caption: Correlation of functional groups to IR absorption regions.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic -OH |

| ~3050 | C-H stretch | Aromatic/Vinylic C-H |

| ~2950 | C-H stretch | Aliphatic C-H (methoxy) |

| ~1635 (strong) | C=O stretch | α,β-unsaturated Ketone |

| ~1610, 1570, 1490 | C=C stretch | Aromatic Rings & Alkene |

| ~1250, 1150 | C-O stretch | Phenol, Aryl Ether |

Analysis of IR Spectrum:

-

The very broad absorption band centered around 3400 cm⁻¹ is definitive evidence of the hydroxyl (-OH) groups, with the broadness resulting from hydrogen bonding.[4][6]

-

A strong, sharp peak around 1635 cm⁻¹ is the most prominent feature of the spectrum and is assigned to the C=O stretch of the conjugated ketone.[4][6] Conjugation lowers the frequency from a typical ketone (~1715 cm⁻¹).

-

Multiple sharp peaks in the 1610-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the two aromatic rings and the vinylic double bond.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation, offers corroborating evidence for the proposed structure.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like chalcones, typically yielding the intact molecular ion.

-

Sample Preparation: Prepare a dilute solution of the chalcone in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source.

-

Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information.

Data Interpretation: Molecular Ion and Fragments

The molecular formula for 2',4'-dihydroxy-2-methoxychalcone is C₁₆H₁₄O₄, corresponding to a monoisotopic mass of 270.0892 g/mol .[8]

-

Expected Molecular Ions:

-

Positive Mode: [M+H]⁺ = 271.0965 m/z

-

Negative Mode: [M-H]⁻ = 269.0819 m/z

-

-

Trustworthiness via Fragmentation: High-resolution MS/MS experiments can validate the structure. For instance, fragmentation would likely involve cleavage on either side of the carbonyl group, yielding ions corresponding to the substituted A and B rings, thus confirming the placement of the hydroxyl and methoxy groups.

Caption: Plausible fragmentation pathways in positive-ion ESI-MS/MS.

Conclusion

The collective data from NMR, IR, and MS provides a self-validating and unambiguous identification of 2',4'-dihydroxy-2-methoxychalcone. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of the key hydroxyl and conjugated carbonyl functional groups. Finally, mass spectrometry verifies the elemental composition and molecular weight. This multi-technique approach ensures the highest level of scientific integrity, providing the trustworthy characterization necessary for professionals in research and drug development.

References

-

JOCPR. (n.d.). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Retrieved from [Link]

-

MDPI. (2024). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Retrieved from [Link]

-

PubMed. (2013). 1H and 13C NMR spectral assignments of 2'-hydroxychalcones. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Allied Science. (2025). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. Retrieved from [Link]

-

PubChem. (2026). 2',4'-Dihydroxy-4-methoxychalcone. Retrieved from [Link]

-

Research Square. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

International Online Medical Council (IOMC). (2021). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp.. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. basjsci.edu.iq [basjsci.edu.iq]

- 4. iomcworld.com [iomcworld.com]

- 5. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]

- 6. ijrpas.com [ijrpas.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 2',4'-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5711223 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Preliminary Cytotoxicity Studies of 2',4'-Dihydroxy-2-methoxychalcone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a prominent class of flavonoids, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, 2',4'-Dihydroxy-2-methoxychalcone has emerged as a compound of interest due to its potential anticancer properties. This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on this molecule. Eschewing a rigid template, this document is structured to logically guide researchers from compound characterization through a multi-phase experimental workflow designed to assess not only cell viability but also the underlying mechanisms of cell death. By integrating established protocols with the scientific rationale behind experimental choices, this guide serves as a practical resource for the initial evaluation of 2',4'-Dihydroxy-2-methoxychalcone as a potential therapeutic agent.

Compound Profile: 2',4'-Dihydroxy-2-methoxychalcone

2',4'-Dihydroxy-2-methoxychalcone is an open-chain flavonoid characterized by a three-carbon α,β-unsaturated carbonyl system connecting two substituted aromatic rings.[1] This structure is responsible for the compound's biological activity.[2]

-

Molecular Formula: C₁₆H₁₄O₄

-

Appearance: Typically a bright yellow crystalline solid.[3]

-

Synthesis: The most common and efficient method for its synthesis is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an appropriate acetophenone (2',4'-dihydroxyacetophenone) and a benzaldehyde (2-methoxybenzaldehyde).[1][3][4][5]

-

Known Biological Activity: Published research indicates that this chalcone exhibits potent cytotoxic effects against various human cancer cell lines, including cervical (HeLa), colon (WiDr), and breast (T47D) cancer cells, making it a promising candidate for further oncological investigation.[1][3]

Strategic Framework for Cytotoxicity Assessment

A robust preliminary cytotoxicity evaluation requires more than a single assay. A compound can be cytotoxic (kills cells) or cytostatic (inhibits proliferation) and may act through various mechanisms. Therefore, a multi-faceted approach is essential to build a comprehensive preliminary profile.

Core Principles of the Experimental Design:

-

Dose-Response and Time-Course: Evaluating the compound across a range of concentrations and incubation times is critical for determining key toxicological parameters like the half-maximal inhibitory concentration (IC₅₀).

-

Appropriate Controls: The inclusion of both negative (vehicle) and positive (a known cytotoxic agent) controls is fundamental for validating assay performance and interpreting results.

-

Cell Line Selection: The choice of cell lines is paramount. It is advisable to use a panel that includes:

The following workflow provides a logical progression from broad screening to more specific mechanistic questions.

Caption: A multi-phase workflow for preliminary cytotoxicity evaluation.

Phase 1: Primary Viability Screening via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of viable cells.[8]

Step-by-Step MTT Assay Protocol

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of 2',4'-Dihydroxy-2-methoxychalcone in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will form formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of ~570 nm using a microplate reader.[9]

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, the concentration at which 50% of cell viability is inhibited, using non-linear regression analysis.[10]

-

Data Presentation

| Cell Line | Incubation Time (h) | IC₅₀ (µM) of 2',4'-Dihydroxy-2-methoxychalcone | Positive Control (Name) IC₅₀ (µM) |

| HeLa | 48 | Experimental Value | Experimental Value |

| WiDr | 48 | Experimental Value | Experimental Value |

| MCF-7 | 48 | Experimental Value | Experimental Value |

| Fibroblast | 48 | Experimental Value | Experimental Value |

Phase 2: Confirmation of Cytotoxicity via LDH Release Assay

While the MTT assay measures a loss of viability, it cannot definitively distinguish between cell death (cytotoxicity) and the inhibition of cell growth (cytostatic effect).[11][12] The Lactate Dehydrogenase (LDH) assay directly measures cytotoxicity by quantifying the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[8][13][14]

Step-by-Step LDH Assay Protocol

-

Cell Culture and Treatment: Seed and treat cells with 2',4'-Dihydroxy-2-methoxychalcone (at concentrations around the determined IC₅₀) in a 96-well plate as described for the MTT assay.

-

Establish Controls: Prepare three key controls:

-

Spontaneous LDH Release: Vehicle-treated cells.

-

Maximum LDH Release: Vehicle-treated cells lysed with a provided lysis buffer to release all intracellular LDH.

-

Medium Background: Culture medium without cells.

-

-

Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.[13]

-

Enzymatic Reaction: Add the LDH reaction mixture to each well. This mixture contains the substrates that are converted by LDH into a colored formazan product.[13]

-

Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[13]

-

Stop Reaction: Add the stop solution to each well.[13]

-

Absorbance Reading: Measure the absorbance at ~490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Phase 3: Mechanistic Investigation of Cell Death

Chalcones are well-documented inducers of apoptosis (programmed cell death).[15][16] Investigating this pathway provides crucial insight into the compound's mechanism of action. Flow cytometry is a powerful tool for this purpose, allowing for the rapid analysis of individual cells within a population.[17][18]

A. Analysis of Apoptosis via Caspase Activation

Apoptosis is executed by a family of proteases called caspases.[19] The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[20]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR survival pathway.

Future Directions:

-

Western Blot Analysis: To confirm the modulation of specific pathways, Western blotting should be performed to measure the expression and phosphorylation status of key proteins (e.g., Akt, p-Akt, mTOR, Bax, Bcl-2, PARP).

-

Reactive Oxygen Species (ROS) Generation: Some chalcones induce apoptosis by increasing intracellular ROS levels. [6]This can be measured using fluorescent probes like DCFDA.

-

Mitochondrial Membrane Potential: Assess changes in the mitochondrial membrane potential using dyes like JC-1 to further confirm the involvement of the intrinsic apoptotic pathway.

Conclusion

This guide outlines a systematic and scientifically rigorous approach for the preliminary in vitro evaluation of 2',4'-Dihydroxy-2-methoxychalcone. By progressing from broad viability screening to specific mechanistic assays, researchers can build a strong foundational dataset. This multi-faceted strategy not only determines the cytotoxic potential of the compound but also provides valuable early insights into its mechanism of action, which is essential for guiding future studies and assessing its viability as a lead candidate in drug development.

References

-

Rozmer, Z., & Perjési, P. (2021). Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. Molecules, 26(11), 3326. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Anticancer Activity of Natural and Synthetic Chalcones. Scientia Pharmaceutica, 79(4), 793-816. [Link]

-

Mahapatra, D. K., Asati, V., & Bharti, S. K. (2024). Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]

-

De P, N., & De, A. (2024). A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. Pharmaceuticals, 17(6), 754. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

Encyclopedia MDPI. (2022, October 14). Anticancer Mechanisms of Natural and Synthetic Chalcones. [Link]

-

BioCompare. (2017, January 17). Monitoring Apoptosis by Flow Cytometry. [Link]

-

Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]

-

Bio-Rad Antibodies. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]

-

Madrid, A., et al. (2021). Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines. Food and Chemical Toxicology, 148, 111969. [Link]

-

Blizard Institute, Flow Cytometry Core Facility. (2019, December 4). Caspase activity and Apoptosis. [Link]

-

Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]

-

Test Labs. Cytotoxicity Testing: Everything You Need to Know. [Link]

-

Astuti, P., et al. (2017). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. AIP Conference Proceedings, 1823(1), 020054. [Link]

-

Hsieh, Y. S., et al. (2012). 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma. Journal of Cardiovascular Pharmacology, 59(4), 339-351. [Link]

-

Nam, N. H., et al. (2006). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. Archives of Pharmacal Research, 29(5), 375-380. [Link]

-

Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132. [Link]

-

AIP Publishing. (2017). Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And. [Link]

-

Pinto, M., et al. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 24(14), 2623. [Link]

-

Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

-

Phan, T. K., et al. (2020). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Advances, 10(49), 29471-29485. [Link]

-

Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

-

PJSIR. (2003, February 24). SYNTHESIS OF 2' 4'-DIHYDROXY-6' -METHOXY-3, 4-METHYLENEDIOXYDIHYDRO CHALCONE AND 2 ', 4 ', 6 '-TRIHYDROXY-4-METHOXYDIHYDROCHALCONE. [Link]

-

Ohno, Y. (1999). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. AATEX, 5(3), 141-159. [Link]

-

SCOPE. Toxicity Tests with Mammalian Cell Cultures. [Link]

-

Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]

-

Kumar, P., et al. (2024). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials Today: Proceedings, 94, 219-225. [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link]

-

Perez-Vasquez, A., et al. (2024). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Molecules, 29(5), 987. [Link]

-

Wang, Y., et al. (2020). 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway. Pharmaceutical Biology, 58(1), 1014-1022. [Link]

-

Li, X., et al. (2024). Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Copper Sulfate-Induced Inflammation in Zebrafish Through Network Pharmacology. Journal of Inflammation Research, 17, 2831-2846. [Link]

-

Kumar, V., et al. (2021). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. Food and Chemical Toxicology, 152, 112193. [Link]

Sources

- 1. Buy 2',4'-Dihydroxy-2-methoxychalcone | 104236-78-4 [smolecule.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pubs.aip.org [pubs.aip.org]

- 4. jocpr.com [jocpr.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jsaae.or.jp [jsaae.or.jp]

- 11. journals.plos.org [journals.plos.org]

- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Caspase activity and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 20. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

A Senior Application Scientist's Guide to In Silico Docking Studies of 2',4'-Dihydroxy-2-methoxychalcone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a class of naturally occurring flavonoids that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][2][3] This guide provides an in-depth technical walkthrough of performing in silico molecular docking studies on a specific chalcone, 2',4'-Dihydroxy-2-methoxychalcone, to predict and analyze its interactions with therapeutically relevant protein targets. By simulating these molecular interactions, researchers can gain crucial insights into the compound's mechanism of action, paving the way for rational drug design and lead optimization. This document details the entire workflow, from ligand and protein preparation to the execution and interpretation of docking results, grounded in established scientific protocols and best practices.

Introduction: The Therapeutic Potential of 2',4'-Dihydroxy-2-methoxychalcone

2',4'-Dihydroxy-2-methoxychalcone is a member of the chalcone family, which are precursors for flavonoids in plants.[4] These compounds are of significant interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][5] The therapeutic potential of chalcones often stems from their ability to interact with specific biological targets, such as enzymes and receptors, and modulate their function.[6] For instance, many chalcones exhibit anti-inflammatory effects by inhibiting key mediators like cyclooxygenase (COX) enzymes.[4][7]

In silico molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[8][9] This approach is instrumental in modern drug discovery for several reasons:

-

Hypothesis Generation: It provides a structural hypothesis for a ligand's mechanism of action.

-

Virtual Screening: It allows for the rapid screening of large compound libraries to identify potential hits.[10]

-

Lead Optimization: It helps in designing more potent and selective analogs of a known active compound.

This guide will use 2',4'-Dihydroxy-2-methoxychalcone as the ligand of interest and will focus on the methodologies required to predict its binding characteristics with a selected protein target.

The In Silico Docking Workflow: A Methodological Overview

A successful molecular docking study is a systematic process that requires careful preparation of both the ligand and the receptor, followed by a robust simulation and a thorough analysis of the results. The causality behind each step is critical for obtaining biologically relevant predictions.

Below is a diagrammatic representation of the comprehensive workflow described in this guide.

Sources

- 1. Chalcone Derivatives: Role in Anticancer Therapy [ouci.dntb.gov.ua]

- 2. Chalcone Derivatives: Role in Anticancer Therapy [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Frontiers | Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence [frontiersin.org]

- 8. pnrjournal.com [pnrjournal.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

De Novo Biosynthesis and Metabolic Engineering of 2',4'-Dihydroxy-2-methoxychalcone: A Comprehensive Technical Guide

Executive Summary

2',4'-Dihydroxy-2-methoxychalcone (DHMC) is a specialized flavonoid derivative recognized for its potent biological activities, including tyrosinase inhibition, anti-inflammatory effects, and the ability to reverse multidrug resistance (MDR) in targeted cancer cell lines[1]. Structurally, DHMC is defined by a resorcinol-type A-ring (hydroxyl groups at the 2' and 4' positions) and an ortho-methoxylated B-ring (methoxy group at the 2 position).

For researchers and drug development professionals, transitioning this molecule from a rare botanical isolate to a scalable therapeutic requires a rigorous understanding of its biosynthetic pathway. This whitepaper deconstructs the enzymatic cascade responsible for DHMC biosynthesis, establishes self-validating experimental protocols for pathway elucidation, and provides quantitative benchmarks for metabolic engineering.

Deconstructing the Biosynthetic Architecture

The biosynthesis of DHMC represents a highly coordinated convergence of the phenylpropanoid pathway (yielding the B-ring) and the polyketide pathway (yielding the A-ring). The structural hallmarks of DHMC dictate a specific enzymatic sequence that deviates from standard naringenin chalcone biosynthesis[2].

The B-Ring: Phenylpropanoid Origins and ortho-Methylation

The B-ring of DHMC is derived from L-phenylalanine. While the standard flavonoid pathway routes through p-coumaroyl-CoA, the 2-methoxy substitution of DHMC requires an alternative functionalization route:

-

Deamination: Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to form cinnamic acid.

-

Hydroxylation: A highly specific cinnamate 2-hydroxylase (C2H) introduces a hydroxyl group at the ortho position, yielding o-coumaric acid.

-

Methylation: An S-adenosylmethionine (SAM)-dependent O-methyltransferase (OMT) catalyzes the methylation of the 2-hydroxyl group, forming 2-methoxycinnamic acid[3]. The evolutionary diversification of plant OMTs allows for highly regiospecific methylation, a critical step in generating bioactive methoxylated flavonoids[4].

-

Activation: 4-Coumarate:CoA ligase (4CL) activates the acid to 2-methoxycinnamoyl-CoA, priming it for polyketide extension.

The A-Ring: Polyketide Assembly and Reductive Deoxygenation

The A-ring is synthesized via the condensation of 2-methoxycinnamoyl-CoA with three molecules of malonyl-CoA.

-

The Mechanistic Challenge: Standard Chalcone Synthase (CHS) activity yields a phloroglucinol-type A-ring (2',4',6'-trihydroxy)[2]. However, DHMC possesses a resorcinol-type A-ring (2',4'-dihydroxy), meaning it lacks the 6'-hydroxyl group.

-

The Enzymatic Solution: This structural requirement dictates the obligate co-expression of Chalcone Reductase (CHR) . CHR acts on the polyketide intermediate prior to cyclization and aromatization, catalyzing the removal of the specific oxygen atom that would otherwise become the 6'-hydroxyl group.

Caption: Enzymatic cascade for the de novo biosynthesis of 2',4'-Dihydroxy-2-methoxychalcone.

Experimental Methodologies for Pathway Elucidation

To validate this pathway in a novel plant species or engineer it into a microbial host, researchers must employ a self-validating experimental system. The following protocols ensure high-fidelity data by isolating causal mechanisms from background metabolic noise.

Protocol A: Stable Isotope Tracing and LC-MS/MS Validation

Rationale: To definitively prove that the 2-methoxy group originates from the phenylpropanoid pool (pre-chalcone) rather than via post-chalcone modification, we utilize

-

Culture Preparation: Cultivate target plant cell suspension cultures or engineered Saccharomyces cerevisiae in minimal media to deplete endogenous amino acid pools.

-

Isotope Feeding: Spike the media with 1 mM[ring-

C -

Quenching & Extraction: After 48 hours, harvest the cells and immediately lyse using 70% methanol/water (v/v) containing 0.1% formic acid.

-

Expert Insight: Methanol instantly precipitates proteins to halt enzymatic activity, while formic acid maintains the chalcones in a protonated state, preventing spontaneous, non-enzymatic isomerization into flavanones during extraction.

-

-

LC-MS/MS Analysis: Analyze the extract using a UPLC-ESI-MS/MS system in positive ion mode.

-

Validation Check: The presence of an [M+H]

ion shifted by exactly +7 Da (6 Da from the phenyl ring, 1 Da from the methoxy group) confirms the pre-chalcone assembly mechanism.

Protocol B: Recombinant Enzyme Kinetics (In Vitro)

Rationale: To isolate the causal activity of the putative OMT and the CHS/CHR complex without interference from native plant methyltransferases.

-

Expression & Purification: Clone the identified OMT, CHS, and CHR genes into pET28a vectors. Express in E. coli BL21(DE3).

-

Expert Insight: The BL21(DE3) strain is deficient in Lon and OmpT proteases, ensuring the stability of plant-derived CHS and CHR enzymes, which are highly prone to proteolytic degradation in standard cloning strains. Purify via Ni-NTA affinity chromatography.

-

-

OMT Assay: Incubate 10 µg of purified OMT with 100 µM o-coumaric acid and 500 µM SAM in 50 mM Tris-HCl (pH 7.5) for 30 minutes at 30°C.

-

CHS/CHR Assay: Combine 15 µg CHS, 15 µg CHR, 100 µM 2-methoxycinnamoyl-CoA, and 300 µM malonyl-CoA in a 100 µL reaction volume.

-

Quantification: Terminate reactions with an equal volume of ethyl acetate. Evaporate the organic layer, resuspend in methanol, and quantify product formation via HPLC-UV at 340 nm.

Caption: Self-validating experimental workflow for elucidating chalcone biosynthetic pathways.

Quantitative Data: Synthesis & Biotransformation Metrics

While de novo biosynthesis via engineered microbes is the ultimate goal for sustainable production, semi-synthetic and biotransformation approaches provide critical baseline data for enzyme efficiency and substrate viability. Recent studies on methoxychalcone derivatives demonstrate the efficiency of microbial biotransformation[5] and targeted chemical synthesis[6], serving as benchmarks for engineered biosynthetic yields.

Table 1: Quantitative Yields and Conversion Rates for Methoxychalcone Derivatives

| Target Compound | Production Method | Precursor / Biocatalyst | Yield / Conversion Rate | Ref |

| 2'-Hydroxy-2-methoxychalcone | Chemical Synthesis (Claisen–Schmidt) | 2'-hydroxyacetophenone + 2-methoxybenzaldehyde | 82% Yield (Purified) | [6] |

| 2'-Hydroxy-3-methoxychalcone | Chemical Synthesis (Claisen–Schmidt) | 2'-hydroxyacetophenone + 3-methoxybenzaldehyde | 76% Yield (Purified) | [6] |

| 2'-Hydroxy-2''-methoxychalcone | Microbial Biotransformation | Yarrowia lipolytica KCh 71 | 50% Conversion (24h) | [5] |

| 2'-Hydroxy-3''-methoxychalcone | Microbial Biotransformation | Yarrowia lipolytica KCh 71 | 33% Conversion (24h) | [5] |

Note: Biotransformation conversion rates highlight the baseline efficiency of native microbial ene-reductases acting on methoxylated chalcone scaffolds, providing a kinetic baseline for engineering CHS/CHR complexes.

Conclusion

The biosynthesis of 2',4'-Dihydroxy-2-methoxychalcone requires the precise spatiotemporal coordination of phenylpropanoid tailoring (C2H, OMT) and polyketide reduction (CHR). The obligate requirement for Chalcone Reductase to achieve the resorcinol A-ring, combined with the pre-chalcone ortho-methylation of the B-ring, makes DHMC a complex but highly rewarding target for metabolic engineering. By employing the rigorous, self-validating isotopic and kinetic protocols outlined in this guide, researchers can successfully reconstruct and optimize this pathway for scalable pharmaceutical production.

References

Sources

- 1. Buy 2',4'-Dihydroxy-2-methoxychalcone | 104236-78-4 [smolecule.com]

- 2. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

physical and chemical properties of 2',4'-Dihydroxy-2-methoxychalcone

Advanced Characterization & Synthetic Applications in Drug Discovery

Part 1: Executive Summary & Chemical Identity

2',4'-Dihydroxy-2-methoxychalcone (CAS: 104236-78-4) represents a "privileged scaffold" in medicinal chemistry, distinguished by its specific substitution pattern on the A-ring (resorcinol moiety) and B-ring (o-anisole moiety). Unlike generic flavonoids, this chalcone derivative possesses a unique electrophilic

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and spectroscopic signatures, designed for researchers requiring high-fidelity data for assay development and lead optimization.

Chemical Profile Table

| Property | Specification |

| IUPAC Name | (2E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

| Common Name | 2',4'-Dihydroxy-2-methoxychalcone |

| CAS Number | 104236-78-4 |

| Molecular Formula | |

| Molecular Weight | 270.28 g/mol |

| Appearance | Bright yellow to orange crystalline solid |

| Melting Point | 175°C – 178°C (Experimental) |

| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol; Poorly soluble in Water |

| pKa (Calculated) | |

| LogP | 3.5 (Lipophilic) |

Part 2: Physicochemical & Reactivity Profile

1. Structural Dynamics & Stability

The molecule exists predominantly as the trans (E) isomer due to the steric stability of the alkene linker. A defining feature is the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen. This interaction locks the conformation of the A-ring, significantly influencing its solubility and metabolic stability.

-

Michael Acceptor Reactivity: The enone system (

) is highly reactive toward soft nucleophiles (e.g., thiols in cysteine residues). This is the primary mechanism for its biological activity, including the alkylation of Keap1 proteins to trigger Nrf2 antioxidant signaling. -

Photo-Isomerization: Upon exposure to UV light in solution, the compound may undergo E-to-Z isomerization, which can alter its binding affinity. All stock solutions should be stored in amber vials.

2. Chemical Stability

-

pH Sensitivity: Stable in acidic and neutral media. In basic conditions (pH > 9), the phenolate anions form, increasing susceptibility to oxidative degradation and cyclization to the corresponding flavanone (2'-methoxyflavanone).

Part 3: Validated Synthetic Protocol

Methodology: Claisen-Schmidt Condensation (Base-Catalyzed) This protocol prioritizes purity and yield, utilizing a thermodynamic control strategy to favor the E-isomer.

Reagents:

-

2,4-Dihydroxyacetophenone (1.0 eq)

-

2-Methoxybenzaldehyde (1.0 eq)

-

Potassium Hydroxide (KOH) (3.0 eq, 50% aq. solution)

-

Ethanol (Absolute)[1]

Step-by-Step Workflow:

-

Solubilization: Dissolve 10 mmol of 2,4-dihydroxyacetophenone in 20 mL of absolute ethanol in a round-bottom flask.

-

Activation: Add 10 mmol of 2-methoxybenzaldehyde to the solution. Stir at room temperature for 5 minutes.

-

Catalysis: Dropwise add the 50% KOH solution while maintaining the temperature below 25°C (ice bath may be required). The solution will turn deep red/orange due to phenolate formation.

-

Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 10 mL of 1M HCl. The pH should be adjusted to ~3–4.

-

Isolation: A yellow precipitate will form immediately. Filter the solid under vacuum.

-

Purification: Recrystallize from hot ethanol/water (9:1). Dry in a vacuum oven at 40°C.

Yield Expectation: 75–85%

Figure 1: Synthetic pathway via Claisen-Schmidt condensation highlighting the critical elimination step.

Part 4: Spectroscopic Characterization

Accurate identification requires analyzing the specific shielding effects of the 2-methoxy group and the deshielding of the chelated hydroxyl.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: DMSO-

| Proton ( | Shift ( | Multiplicity | Assignment & Notes |

| 2'-OH | 13.50 – 13.80 | Singlet (s) | Diagnostic Signal. Highly deshielded due to intramolecular H-bond with carbonyl. |

| 8.00 – 8.15 | Doublet ( | Vinyl proton adjacent to ring B. Large | |

| 7.75 – 7.85 | Doublet ( | Vinyl proton adjacent to carbonyl. | |

| 6'-H | 7.95 – 8.05 | Doublet ( | Deshielded by the carbonyl anisotropy. |

| 3'-H | 6.35 – 6.45 | Doublet ( | Shielded by ortho-hydroxyls. |

| 5'-H | 6.25 – 6.35 | Doublet of Doublets | Shielded resorcinol proton. |

| -OCH | 3.85 – 3.90 | Singlet (s) | Characteristic methoxy peak on Ring B. |

| 4'-OH | 10.50 – 10.80 | Broad Singlet | Exchangeable with |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (

) -

Parent Ion:

269.1 -

Fragmentation: Loss of Ring B (cleavage at

bond) is a common fragmentation pathway.

Part 5: Biological Mechanism & Applications

The therapeutic potential of 2',4'-Dihydroxy-2-methoxychalcone is driven by its ability to modulate oxidative stress and inflammation.

Mechanism of Action (Nrf2 Pathway):

-

Entry: The lipophilic chalcone crosses the cell membrane.

-

Alkylation: The electrophilic

-carbon undergoes a Michael addition with Cysteine-151 of Keap1. -

Release: This conformational change releases Nrf2, which translocates to the nucleus.

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), upregulating cytoprotective genes (HO-1, NQO1).

Figure 2: Molecular mechanism of Nrf2 activation via Keap1 alkylation.

References

-

Smolecule. (2023). 2',4'-Dihydroxy-2-methoxychalcone Product Information. Retrieved from

-

PubChem. (2021).[2] Compound Summary: 2',4'-Dihydroxy-2-methoxychalcone.[2][3][4][5] National Library of Medicine. Retrieved from

-

Thermo Scientific Chemicals. (2024). 2',4'-Dihydroxy-2-methoxychalcone, 97%.[3][5] Fisher Scientific.[3][5] Retrieved from

-

BenchChem. (2025). Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from

-

AIP Publishing. (2017). Synthesis and characterization of 2,4-dihydroxy substituted chalcones. Retrieved from

Sources

- 1. basjsci.edu.iq [basjsci.edu.iq]

- 2. (E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one (4) | C16H14O4 | CID 6161915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2',4'-Dihydroxy-2-methoxychalcone, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. 144506-14-9(Licochalcone C) | Kuujia.com [kuujia.com]

- 5. 2',4'-Dihydroxy-2-methoxychalcone, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

Technical Whitepaper: Therapeutic Targeting of 2',4'-Dihydroxy-2-methoxychalcone

Executive Summary

2',4'-Dihydroxy-2-methoxychalcone (DHMC) is a bioactive flavonoid belonging to the chalcone class (1,3-diaryl-2-propen-1-ones).[1] Characterized by a specific substitution pattern—a resorcinol moiety on the A-ring and a methoxy group at the ortho position of the B-ring—this compound exhibits a distinct pharmacological profile. Unlike its polysubstituted analogs, DHMC presents a focused therapeutic window, primarily targeting tumor cell proliferation in solid tumors (cervical, colon, breast) and tyrosinase enzyme activity in melanogenesis. This guide analyzes the compound's molecular targets, validated mechanisms of action, and experimental protocols for therapeutic evaluation.

Section 1: Chemical Architecture & Synthesis[2]

Structural Significance

The biological efficacy of DHMC is dictated by its Structure-Activity Relationship (SAR):

-

A-Ring (2',4'-Dihydroxy): The presence of hydroxyl groups at positions 2' and 4' is critical.[2][3] The 2'-OH forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the planar conformation required for receptor binding. The 4'-OH is a key site for proton abstraction and antioxidant activity.

-

-Unsaturated Carbonyl: This "Michael acceptor" pharmacophore allows the compound to form covalent bonds with cysteine residues on target proteins (e.g., kinases, NF-

-

B-Ring (2-Methoxy): The ortho-methoxy group provides steric bulk and lipophilicity, influencing the compound's ability to penetrate cellular membranes and interact with the hydrophobic pockets of enzymes like tyrosinase.

Synthesis Protocol (Base-Catalyzed Claisen-Schmidt)

The most robust method for generating high-purity DHMC is the Claisen-Schmidt condensation.

Reagents:

-

2,4-Dihydroxyacetophenone (A-ring precursor)[3]

-

2-Methoxybenzaldehyde (B-ring precursor)

-

Potassium Hydroxide (KOH), 40% aqueous solution[2]

-

Ethanol or Methanol (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2,4-dihydroxyacetophenone in 20 mL of ethanol in a round-bottom flask.

-

Activation: Add 10 mL of 40% KOH dropwise while stirring on ice. The solution will darken as the phenolate ion forms.

-

Condensation: Add 10 mmol of 2-Methoxybenzaldehyde.

-

Reaction: Stir at room temperature (25°C) for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Work-up: Pour the reaction mixture into crushed ice and acidify with 10% HCl to pH ~3. A yellow precipitate will form.

-

Purification: Filter the solid and recrystallize from ethanol to obtain bright yellow crystals (Yield: ~70-80%).

Figure 1: Synthetic workflow for 2',4'-Dihydroxy-2-methoxychalcone via Claisen-Schmidt condensation.[3][4]

Section 2: Primary Therapeutic Targets

Target 1: Tumor Cell Proliferation Machinery

DHMC demonstrates significant cytotoxicity against specific solid tumor lines. The mechanism involves the disruption of mitochondrial membrane potential and the induction of Reactive Oxygen Species (ROS), leading to apoptosis.[5]

Validated Cell Lines & Efficacy: Research indicates potent activity against cervical, colon, and breast cancer lineages.[1][2]

| Cell Line | Tissue Origin | IC50 Value (Approx.)[1][6] | Mechanism Implicated |

| HeLa | Cervical Carcinoma | ~12.8 µg/mL | Apoptosis via Caspase activation |

| WiDr | Colon Adenocarcinoma | ~19.6 µg/mL | G2/M Cell Cycle Arrest |

| T47D | Breast Ductal Carcinoma | ~20.7 µg/mL | ROS-mediated Mitochondrial dysfunction |

Mechanism of Action:

-

ROS Generation: The chalcone structure undergoes redox cycling, increasing intracellular ROS levels.

-

Mitochondrial Stress: High ROS causes the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome C.

-

Caspase Cascade: Cytochrome C activates Caspase-9 and subsequently Caspase-3, executing programmed cell death.

Target 2: Tyrosinase (Melanogenesis)

The 2',4'-dihydroxy substitution pattern mimics the structure of tyrosine, the natural substrate of tyrosinase. This allows DHMC to act as a competitive inhibitor.

-

Binding Mode: The hydroxyl groups on the A-ring chelate the Copper (Cu) ions within the tyrosinase active site.

-

Application: Treatment of hyperpigmentation disorders (e.g., melasma) and as a skin-lightening agent.

-

Potency: Analogous compounds with resorcinol moieties have shown IC50 values in the sub-micromolar range (<1 µM), often outperforming Kojic Acid.

Target 3: Multidrug Resistance Proteins (Putative)

Chalcones with methoxy substitutions on the B-ring are known to inhibit P-glycoprotein (P-gp) and MRP1 efflux pumps. By blocking these pumps, DHMC can potentially reverse multidrug resistance (MDR) in cancer cells, sensitizing them to standard chemotherapeutics like Doxorubicin.

Section 3: Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of DHMC against HeLa or WiDr cells.

-

Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Dissolve DHMC in DMSO (Stock 100 mM). Prepare serial dilutions in media (final DMSO < 0.1%). Treat cells for 48h.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Cell Viability (%) = (OD_sample / OD_control) × 100. Plot dose-response curve to calculate IC50.[7]

Tyrosinase Inhibition Assay

Objective: Quantify the inhibition of fungal tyrosinase activity.

-

Preparation: Prepare 0.1 M Phosphate Buffer (pH 6.8). Dissolve Mushroom Tyrosinase (1000 U/mL) in buffer. Prepare L-DOPA (2 mM) as substrate.

-

Reaction Mix: In a 96-well plate, mix:

-

140 µL Phosphate Buffer

-

20 µL Enzyme Solution

-

20 µL DHMC (various concentrations)

-

-

Incubation: Incubate at 25°C for 10 minutes.

-

Substrate Addition: Add 20 µL L-DOPA.

-

Measurement: Monitor dopachrome formation by measuring absorbance at 475 nm kinetically for 10 minutes.

-

Control: Use Kojic Acid as a positive control.

Section 4: Mechanistic Visualization

The following diagram illustrates the dual-action pathway of DHMC: acting as an antioxidant/tyrosinase inhibitor in melanocytes, while acting as a pro-oxidant/apoptotic agent in tumor cells.

Figure 2: Dual mechanistic pathways of DHMC in oncology (left) and dermatology (right).

References

-

ResearchGate. (2020). Synthesis of 2',4-dihydroxy-3-methoxychalcone... as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47D) cancer cell lines. Retrieved from [Link]

-

Khatib, S., et al. (2005). Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Buy 2',4'-Dihydroxy-2-methoxychalcone | 104236-78-4 [smolecule.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. periodicos.ufms.br [periodicos.ufms.br]

- 5. mdpi.com [mdpi.com]

- 6. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxicity of 2',4'-Dihydroxy-2-methoxychalcone on Cancer Cell Lines using the MTT Assay

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the MTT assay to evaluate the cytotoxic effects of 2',4'-Dihydroxy-2-methoxychalcone on various cancer cell lines. This document offers a detailed protocol, explains the scientific rationale behind the experimental steps, and addresses potential challenges to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of Chalcones and the Utility of the MTT Assay

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, which have garnered significant interest in oncology research due to their diverse pharmacological activities, including potent anticancer properties.[1] 2',4'-Dihydroxy-2-methoxychalcone is a specific chalcone derivative that has been investigated for its potential as an antiproliferative agent. The core structure of chalcones allows them to interact with various cellular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.[2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form an insoluble purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells, and can be quantified by measuring the absorbance of the solubilized formazan solution.

Putative Mechanism of Action of 2',4'-Dihydroxy-2-methoxychalcone

While the precise molecular mechanisms of 2',4'-Dihydroxy-2-methoxychalcone are still under investigation, studies on structurally similar chalcones provide valuable insights into its potential modes of action. Many chalcone derivatives have been shown to exert their anticancer effects through the induction of apoptosis and cell cycle arrest.[5][6]

Key signaling pathways that are often modulated by chalcones include:

-

Induction of Apoptosis: Chalcones can trigger the intrinsic (mitochondrial) pathway of apoptosis by altering the expression of Bcl-2 family proteins, leading to a decrease in mitochondrial membrane potential and the activation of caspases.[1][7]

-

Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest at different phases, most notably the G0/G1 or G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[5]

-

Inhibition of Pro-survival Signaling: The PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival, is a common target of chalcones.[2][8] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Some chalcones have been shown to increase the intracellular levels of ROS, which can induce oxidative stress and trigger apoptotic cell death.[7]

Caption: Putative signaling pathway of 2',4'-Dihydroxy-2-methoxychalcone.

Experimental Protocol: MTT Assay

This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxic effects of 2',4'-Dihydroxy-2-methoxychalcone on cancer cell lines.

Reagent Preparation

-

2',4'-Dihydroxy-2-methoxychalcone Stock Solution (10 mM):

-

Accurately weigh the required amount of 2',4'-Dihydroxy-2-methoxychalcone powder.

-

Dissolve the powder in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.[4]

-

Ensure complete dissolution by vortexing. Gentle warming (37°C) or sonication can be used to aid dissolution if precipitation occurs.[9][10]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to avoid repeated freeze-thaw cycles.

-

-

MTT Solution (5 mg/mL):

-

Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS) to a final concentration of 5 mg/mL.[4]

-

Protect the solution from light by wrapping the container in aluminum foil.

-

Store the MTT solution at 4°C for short-term use or at -20°C for long-term storage.

-

-

Complete Cell Culture Medium:

-

Use the appropriate basal medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, or as required for the specific cell line.

-

Cell Seeding and Treatment

-

Culture the desired cancer cell line in complete cell culture medium until the cells are in the logarithmic growth phase (approximately 80-90% confluency).

-

Trypsinize and resuspend the cells in fresh complete medium. Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the 2',4'-Dihydroxy-2-methoxychalcone stock solution in complete cell culture medium to achieve the desired final concentrations. A suggested starting range based on published data for similar chalcones is 0.1, 1, 10, 25, 50, and 100 µM.[3][5][7][11][12]

-

After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the chalcone.

-

Crucially, include the following controls:

-

Untreated Control: Cells in complete medium only.

-

Vehicle Control: Cells in complete medium with the same final concentration of DMSO as the highest concentration of the chalcone used. This is essential to account for any cytotoxic effects of the solvent.

-

Blank Control: Complete medium without cells.

-

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Assay Procedure

-

Following the treatment incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.

Data Acquisition and Analysis

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

-

Plot the percentage of cell viability against the concentration of 2',4'-Dihydroxy-2-methoxychalcone to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel with solver).

Caption: Experimental workflow for the MTT assay.

Scientific Integrity and Data Interpretation

Addressing Compound Solubility

A common challenge with hydrophobic compounds like chalcones is their tendency to precipitate when a concentrated DMSO stock is diluted into an aqueous cell culture medium.[10] This can lead to inaccurate results. To mitigate this:

-

Keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity and solubility issues.[13]

-

Prepare working solutions by adding the DMSO stock to pre-warmed (37°C) medium while gently vortexing to ensure rapid and even dispersion.

-

Visually inspect the final working solutions for any signs of precipitation before adding them to the cells.

Potential for MTT Assay Interference

Flavonoids, as a class of compounds, have been reported to interfere with the MTT assay by directly reducing the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[14] This can lead to an overestimation of cell viability and an inaccurate determination of the IC₅₀ value.

To ensure the scientific validity of your results, it is crucial to perform a control experiment to test for this potential interference. This can be done by incubating the highest concentration of 2',4'-Dihydroxy-2-methoxychalcone with the MTT reagent in cell-free medium. If a significant increase in absorbance is observed compared to the blank control, it indicates interference. In such cases, an alternative cytotoxicity assay that is not based on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay, should be considered for data validation.[14]

Data Presentation: Cytotoxicity of 2',4'-Dihydroxy-2-methoxychalcone and Related Compounds

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for 2',4'-Dihydroxy-2-methoxychalcone and structurally similar chalcones against various cancer cell lines. These values can serve as a reference for designing your experimental concentration range.

| Chalcone Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A | Cervical Cancer | 15.76 ± 1.49 | [12] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa | Cervical Cancer | 10.05 ± 0.22 | [12] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa | Cervical Cancer | 18.31 ± 3.10 | [12] |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-7 | Breast Cancer | 52.5 | [5] |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MDA-MB-231 | Breast Cancer | 66.4 | [5] |

| Oxyalkylated derivatives of 2',4'-dihydroxychalcone | MCF-7 | Breast Cancer | 8.4–34.3 | [7] |

| Oxyalkylated derivatives of 2',4'-dihydroxychalcone | PC-3 | Prostate Cancer | 9.3-29.4 | [7] |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 | Multiple Myeloma | 15.02 | [8] |

Conclusion

The MTT assay is a robust and reliable method for assessing the cytotoxic effects of 2',4'-Dihydroxy-2-methoxychalcone on cancer cell lines. By following the detailed protocol and considering the potential for compound precipitation and assay interference, researchers can obtain accurate and reproducible data. Understanding the putative mechanisms of action of this chalcone will further aid in the interpretation of the results and guide future investigations into its therapeutic potential as an anticancer agent.

References

-